1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 1-methylethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Uniqueness
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its specific structural features and the presence of both pyrazole and pyridine rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1392273-22-1 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H15N3O/c1-13-5-4-12-9-2-3-10-6-8(9)7-11-12/h7,10H,2-6H2,1H3 |
InChI Key |
GQUXEPBUPCLZTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
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